

In-silico docking studies of benzothiazoles derived from 2-Amino-5-methylbenzenethiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-methylbenzenethiol

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In-Silico Docking of Benzothiazole Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico docking studies of benzothiazole derivatives, particularly those conceptually derived from 2-aminobenzenethiol precursors, against various biological targets. The data presented is compiled from recent research to offer an objective overview of their potential as therapeutic agents compared to established alternatives.

Performance Comparison of Benzothiazole Derivatives

The following tables summarize the quantitative data from various in-silico docking studies, comparing the binding affinities and inhibitory concentrations of benzothiazole derivatives with standard drugs across different therapeutic areas.

Anticonvulsant Activity

Target: γ -Aminobutyric Acid Aminotransferase (GABA-AT)

| Compound Class | Specific Derivative/Drug | Docking Score (kcal/mol) | Reference |
|--------------------------|--------------------------|--------------------------|---------------------|
| Benzothiazole Derivative | Analogue A14 | -6.6 | [1] |
| Benzothiazole Derivative | Analogue A9 | -6.1 | [1] |
| Benzothiazole Derivative | Analogue A12 | -6.1 | [1] |
| Benzothiazole Derivative | Analogue A11 | -6.0 | [1] |
| Benzothiazole Derivative | Analogue A1 | -5.9 | [1] |
| Benzothiazole Derivative | Analogue A10 | -5.9 | [1] |
| Benzothiazole Derivative | Analogue A3 | -5.8 | [1] |
| Standard Drug | Vigabatrin | -5.2 | [1] |
| Benzothiazole Derivative | SDZ64 | -121.56 (MolDock Score) | [2] |
| Benzothiazole Derivative | SDZ3 | -104.23 (MolDock Score) | [2] |
| Standard Drug | Phenytoin | -73.63 (MolDock Score) | [2] |
| Standard Drug | Carbamazepine | -62.45 (MolDock Score) | [2] |

Anticancer Activity

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

| Compound Class | Specific Derivative/Drug | IC50 (μM) | Docking Score (kcal/mol) | Reference |
|---------------------------------|--------------------------|---------------|--------------------------|-----------|
| Benzothiazinone Derivative | Compound 2c | 0.0528 | Not Specified | [3] |
| Benzothiazinone Derivative | Compound 2b | 0.0593 | Not Specified | [3] |
| Standard Drug | Sorafenib | Not Specified | -156.35 (MolDock Score) | [3][4] |
| Benzoxazole/thiazole Derivative | Compound 7 | Not Specified | -173.88 (MolDock Score) | [4] |
| Benzoxazole/thiazole Derivative | Compound 10 | Not Specified | -157.85 (MolDock Score) | [4] |

Target: Fibroblast Growth Factor Receptor 1 (FGFR-1)

| Compound Class | Specific Derivative/Drug | IC50 (nM) | Docking Score (kcal/mol) | Reference |
|--------------------------|--------------------------|-----------|--------------------------|-----------|
| Benzothiazole Derivative | Compound 3 | 16.31 | -10.61 | [5] |
| Benzothiazole Derivative | Compound 8 | 18.08 | -10.82 | [5] |
| Standard Drug | AZD4547 | 21.45 | Not Specified | [5] |

Anti-Alzheimer's Disease Activity

Target: Acetylcholinesterase (AChE)

| Compound Class | Specific Derivative/Drug | Binding Energy (kcal/mol) | IC50 (µg/mL) | Reference |
|--------------------------|--------------------------|---------------------------|--------------|-----------|
| Benzothiazole Derivative | Compound 4b | -11.27 | 679.896 | [6] |
| Benzothiazole Derivative | Compound 4i | -11.21 | 685.236 | [6] |
| Standard Drug | Riluzole | -6.6 | 801.157 | [6] |

Antimicrobial Activity

Target: Dihydropteroate Synthase (DHPS)

| Compound Class | Specific Derivative/Drug | MIC (mM) vs. *S. aureus* | IC50 (µg/mL) | Reference |
| --- | --- | --- | --- | --- |
| Benzothiazole Derivative | Compound 16c | 0.025 | Not Specified | [7] |
| Benzothiazole Derivative | Compound 16b | Not Specified | 7.85 | [7][8] |
| Standard Drug | Ampicillin | Not Specified | Not Specified | [7] |
| Standard Drug | Sulfadiazine | Not Specified | 7.13 | [7][8] |

Experimental Protocols for In-Silico Docking

The following is a generalized yet detailed protocol for in-silico docking studies based on the methodologies reported in the referenced literature.

1. Protein Preparation

- **Retrieval:** The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
- **Preprocessing:** The protein structure is prepared by removing water molecules, ligands, and any co-factors not essential for the interaction.
- **Protonation and Optimization:** Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or residues. This step often involves energy minimization using a suitable force field.

2. Ligand Preparation

- **Structure Generation:** The 2D structures of the benzothiazole derivatives and reference compounds are drawn using chemical drawing software like ChemDraw or MarvinSketch.
- **3D Conversion and Optimization:** The 2D structures are converted to 3D and their energies are minimized to obtain a stable conformation.
- **Tautomeric and Ionization States:** The appropriate tautomeric and ionization states of the ligands at a physiological pH are generated.

3. Molecular Docking

- **Software:** Commonly used software includes AutoDock, Molegro Virtual Docker (MVD), and Schrodinger's Suite (Glide).
- **Grid Generation:** A grid box is defined around the active site of the target protein. The dimensions of the grid are set to be large enough to accommodate the ligands.
- **Docking Algorithm:** The docking software uses algorithms to explore various possible conformations of the ligand within the active site of the protein.
- **Scoring:** The binding affinity of each ligand conformation is calculated using a scoring function, which typically provides a value in kcal/mol or a proprietary score (e.g., MolDock Score). The pose with the best score is selected for further analysis.

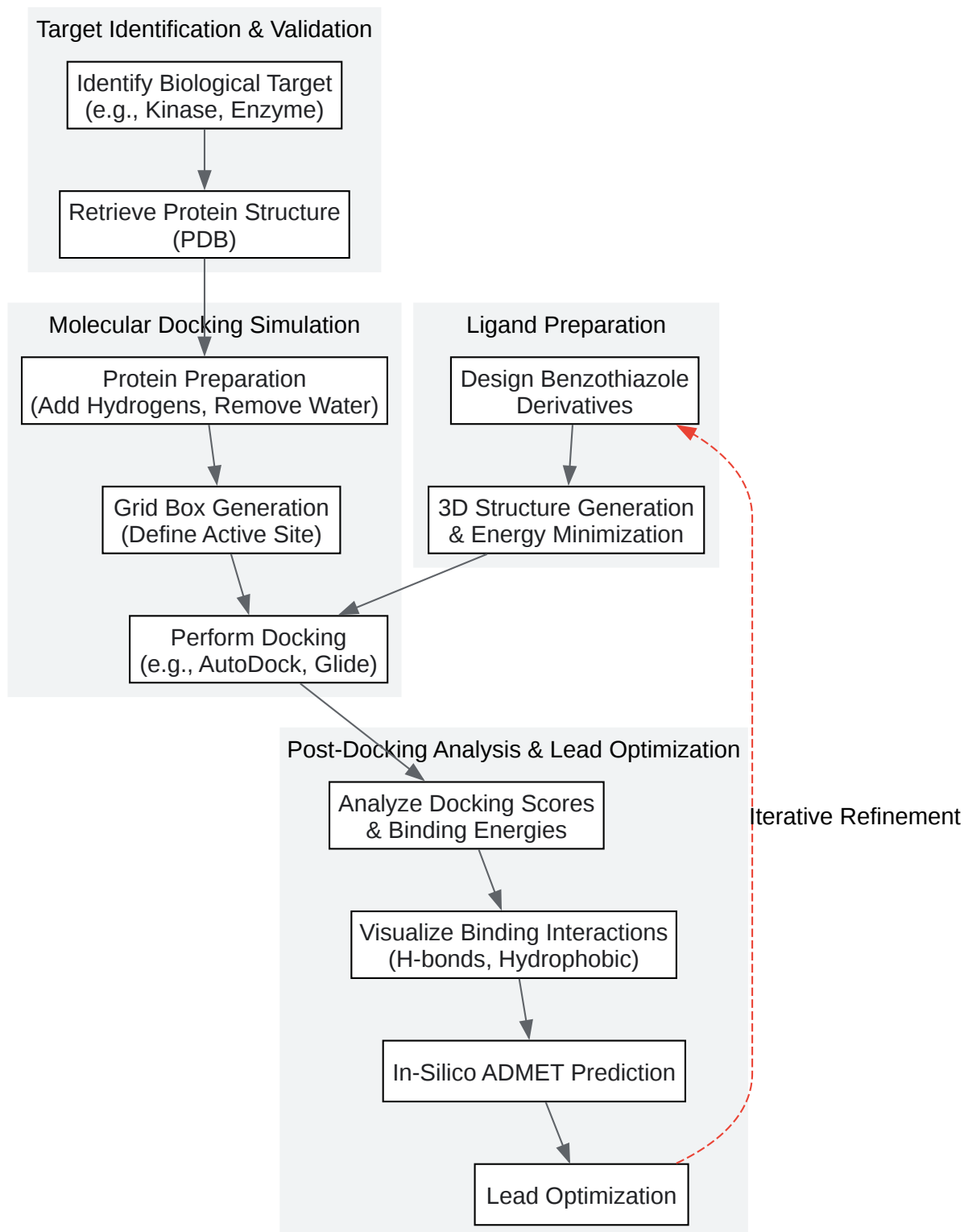
4. Analysis of Results

- **Binding Interactions:** The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed.
- **Comparison:** The docking scores and binding interactions of the benzothiazole derivatives are compared with those of the reference or standard drugs.

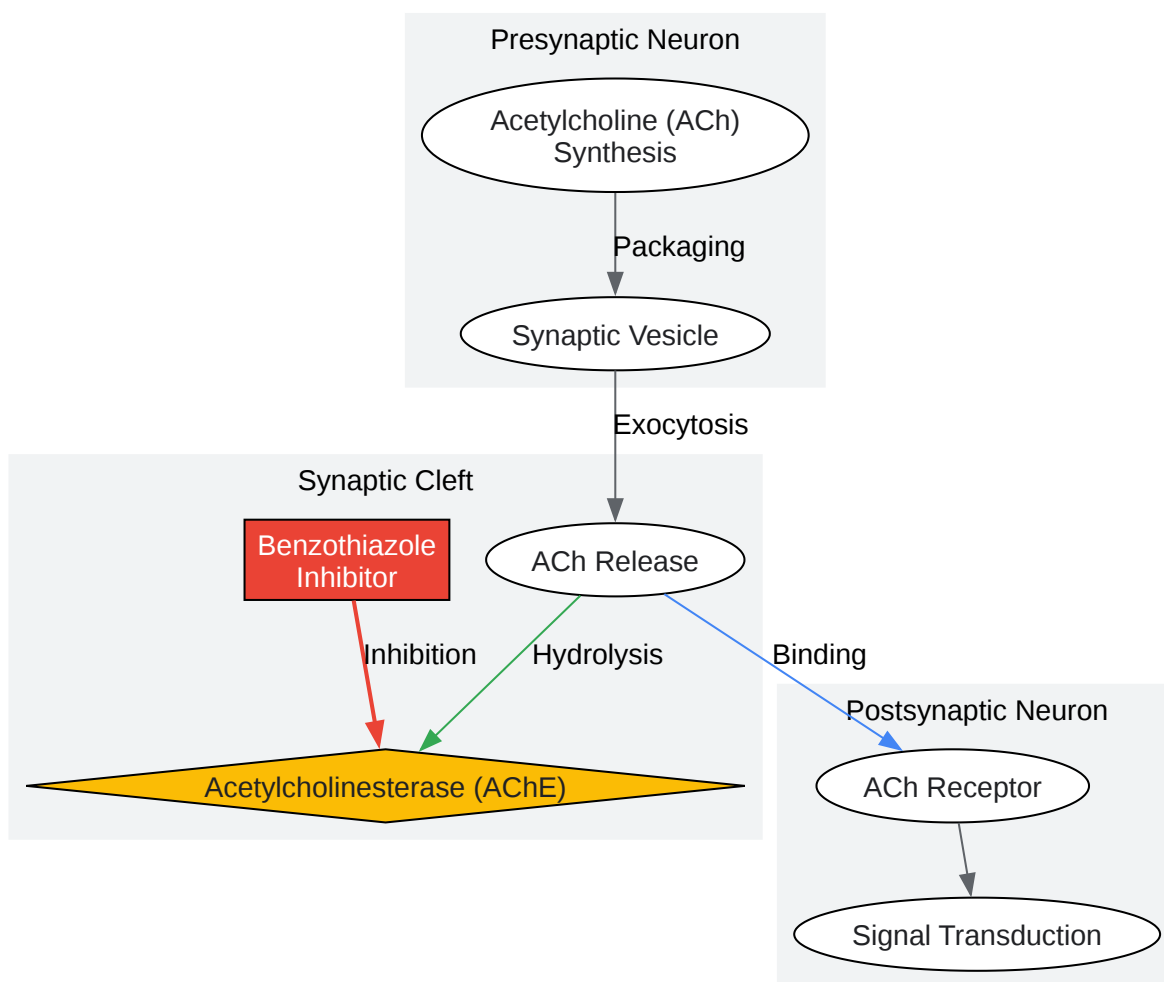
Visualizations

In-Silico Drug Discovery Workflow

In-Silico Drug Discovery Workflow for Benzothiazole Derivatives



Simplified AChE Inhibition in a Cholinergic Synapse



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